2-(3-Chloropropyl)-1,1-difluorocyclohexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClF2 |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15ClF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
InChI Key |
CBKJORRFZRWKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCCl)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chloropropyl 1,1 Difluorocyclohexane
Established Synthetic Routes Towards Fluorinated Cyclohexanes
The synthesis of fluorinated cyclohexanes can be approached through various established methods, primarily involving the introduction of fluorine atoms onto a pre-existing or simultaneously formed cyclohexane (B81311) ring.
Alkylation and Subsequent Fluorination Strategies
One plausible pathway to 2-(3-Chloropropyl)-1,1-difluorocyclohexane involves the initial construction of the substituted cyclohexane ring followed by the introduction of the gem-difluoro group. This can be conceptualized through a multi-step sequence starting from a suitable cyclohexanone (B45756) precursor. For instance, the alkylation of a protected cyclohexanone derivative could be followed by deprotection and subsequent fluorination.
A general representation of this strategy would involve the alpha-alkylation of a cyclohexanone enolate with a 3-chloropropyl halide. The resulting 2-(3-chloropropyl)cyclohexanone would then be subjected to geminal difluorination.
Geminal Difluorination Approaches
The conversion of a carbonyl group to a gem-difluoro moiety is a cornerstone of organofluorine chemistry. Several methods have been developed for this transformation, which can be broadly categorized into direct and indirect approaches.
The most direct route for the synthesis of 1,1-difluorocyclohexanes is the deoxofluorination of the corresponding cyclohexanones. This reaction is typically achieved using specialized fluorinating agents. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxofluor. nih.gov
For the synthesis of the target compound, 2-(3-chloropropyl)cyclohexanone would be treated with a suitable deoxofluorinating agent. The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride (B91410).
Table 1: Comparison of Common Deoxofluorinating Agents
| Reagent | Formula | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | CH₂Cl₂, -78 °C to rt | Commercially available, effective for a wide range of substrates | Thermally unstable, can lead to side reactions |
| Deoxofluor | (CH₃OCH₂CH₂)₂NSF₃ | THF, rt to reflux | More thermally stable than DAST | Can be more expensive |
| XtalFluor-E® | (C₂H₅)₂NSF₂BF₄ | CH₂Cl₂, rt | Crystalline solid, easier to handle | Requires activation with a Lewis acid |
This table presents a general overview of commonly used deoxofluorinating agents.
An alternative to direct deoxofluorination involves a two-step process. The carbonyl compound is first converted into an intermediate such as a dithiane, which is then fluorinated. For example, treatment of 2-(3-chloropropyl)cyclohexanone with 1,3-propanedithiol (B87085) would yield the corresponding dithioketal. Subsequent treatment with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) in the presence of a suitable activator, would then afford the desired gem-difluorocyclohexane.
Another indirect method involves the formation of gem-bistrifluoroacetates from the ketone, followed by reaction with fluoride nucleophiles. researchgate.net For instance, cyclohexanone reacts with trifluoroacetic anhydride (B1165640) to yield gem-bistrifluoroacetates, which can then be converted to the corresponding gem-difluorides upon treatment with hydrogen fluoride. researchgate.net
Advanced and Novel Synthetic Approaches for Difluorocyclohexane Derivatives
Recent advances in synthetic methodology have provided new tools for the construction of fluorinated carbocycles, with transition-metal catalysis playing an increasingly important role.
Transition-Metal Catalyzed Fluorination and Fluoroalkylation Methods
Transition-metal catalysis offers powerful and often highly selective methods for the formation of C-F bonds. nih.gov While direct C-H fluorination of a pre-formed 2-(3-chloropropyl)cyclohexane is a challenging prospect, related strategies could be envisioned. For example, palladium-catalyzed fluorination of aryl triflates has been well-established and could potentially be adapted for cyclic systems under specific conditions. nih.gov
More relevant to the target structure would be fluoroalkylation reactions. Recent developments have focused on the transition-metal-catalyzed incorporation of fluorine-containing groups into organic molecules. nih.gov A hypothetical approach could involve the coupling of a suitable cyclohexane-derived organometallic species with a fluorinated building block.
Another emerging area is photocatalytic C-F alkylation. This method allows for the reductive alkylation of highly fluorinated arenes with unactivated alkenes. rsc.org While this is demonstrated on aromatic systems, the principles could potentially inspire new strategies for the functionalization of fluorinated aliphatic rings.
Table 2: Selected Examples of Modern Fluorination Methods
| Method | Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Deoxofluorination | DAST, Deoxofluor | Ketones, Aldehydes | gem-Difluorides | nih.gov |
| Electrophilic Fluorination | Selectfluor®, NFSI | Enolates, Silyl Enol Ethers | α-Fluoroketones | nih.gov |
| Pd-Catalyzed Fluorination | Pd complexes / F⁻ source | Aryl Triflates/Halides | Aryl Fluorides | nih.gov |
| Photocatalytic C-F Alkylation | Ir(ppy)₃ | Perfluoroarenes, Alkenes | Alkylated Fluoroarenes | rsc.org |
This table highlights some modern techniques for the introduction of fluorine, which could be conceptually applied to the synthesis of complex fluorinated cyclohexanes.
Organocatalytic Strategies for Fluorine Introduction
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated molecules, offering a metal-free alternative that often provides high levels of stereocontrol. mdpi.com For the synthesis of a 1,1-difluorocyclohexane (B1205268) system, an organocatalytic approach would typically involve the double electrophilic fluorination of a ketone precursor, in this case, 2-(3-chloropropyl)cyclohexanone.
One prominent strategy involves the use of chiral amine catalysts, such as cinchona alkaloid derivatives, to facilitate the fluorination of cyclic ketones. nih.govmdpi.com The process begins with the reaction between the ketone and the chiral amine to form an enamine intermediate. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), introducing the first fluorine atom at the α-position. numberanalytics.com Following the first fluorination, a second fluorination event occurs to yield the gem-difluoro moiety. The challenge lies in controlling the reaction to prevent the formation of monofluorinated byproducts and ensuring high yields for the difluorination.
Recent advancements have focused on one-pot procedures that combine fluorination with other transformations. For instance, a one-pot fluorination and Robinson annulation sequence promoted by cinchona alkaloid amines has been developed for the asymmetric synthesis of fluorocyclohexenones, which are versatile intermediates. mdpi.com Such a strategy could be adapted, where an appropriate Michael acceptor is reacted with a fluorinated keto-ester to construct the substituted cyclohexane ring system enantioselectively. researchgate.net
| Catalyst | Fluorinating Agent | Substrate Type | Key Feature |
| Cinchona Alkaloid Amine | NFSI | β-Ketoesters, Chalcones | Asymmetric Michael addition followed by fluorination. nih.gov |
| Chiral Brønsted Acid (IDPi) | N/A (Cycloaddition) | Bicyclo[1.1.0]butanes | Formal cycloaddition to form chiral azabicycles, principle adaptable for carbocycles. nih.gov |
| Chiral Thiourea | Iodo-reagents | Unsaturated Amides | Asymmetric iodolactonization, demonstrating organocatalytic halide cyclization. msu.edu |
Radical Cyclization Pathways for Difluorocyclohexane Ring Formation
Radical cyclization reactions offer a robust method for forming cyclic structures, including those containing challenging motifs like the gem-difluoromethylene group. wikipedia.org These reactions are often advantageous due to their high functional group tolerance and mild reaction conditions. wikipedia.org The synthesis of a gem-difluorocyclohexane derivative via this pathway typically involves the intramolecular cyclization of an acyclic precursor containing a radical initiator site and a difluoroalkene moiety. researchgate.net
A plausible synthetic route would start with an acyclic ω-halo-α,α-difluoroalkene. For the target molecule, this precursor could be a derivative of 9-chloro-1,1-difluoronon-1-ene. Generation of a radical at a specific position in the carbon chain, often initiated by a reagent like tributyltin hydride or a photoredox catalyst, would trigger a 6-exo-trig cyclization. nih.gov In this step, the radical attacks the internal carbon of the difluoroalkene, forming a new carbon-carbon bond and generating a six-membered ring. The resulting cyclized radical is then quenched to give the final 1,1-difluorocyclohexane product. researchgate.net
Research in this area has demonstrated the successful synthesis of gem-difluorocyclohexanols from ω-chlorodifluoroheptenols via radical-promoted cyclization, showcasing the viability of this approach for creating functionalized difluorinated rings. researchgate.net The efficiency and regioselectivity of the cyclization are critical factors that must be optimized for a successful synthesis. nih.gov
Asymmetric Synthesis of Enantiomerically Enriched Difluorocyclohexanes
The production of enantiomerically pure fluorinated compounds is of paramount importance, particularly in medicinal chemistry. mdpi.com Asymmetric synthesis of this compound, which possesses a stereocenter at the C2 position, requires methods that can establish this chirality with high fidelity.
Organocatalysis, as discussed previously, is a primary strategy for achieving asymmetry. Chiral amine catalysts can be used to perform enantioselective Robinson annulations or Michael additions, which construct the chiral cyclohexane framework in a stereocontrolled manner prior to or during fluorination. mdpi.comnih.gov For example, a one-pot sequence involving an enantioselective Michael addition followed by a base-catalyzed domino reaction can yield highly substituted cyclohexanes with multiple contiguous stereocenters in excellent enantiomeric excess (ee). nih.gov
Another approach involves the use of chiral auxiliaries. A chiral sulfinyl group, for instance, can be attached to an acyclic precursor to direct the stereochemical outcome of a radical cyclization reaction. researchgate.net After the cyclization establishes the desired stereocenter, the auxiliary can be removed to yield the enantiomerically enriched gem-difluorocyclohexane derivative. Such methods have been successfully employed to create enantiopure gem-difluorocyclohexanols. researchgate.net The development of catalytic asymmetric hydroboration of gem-difluorinated alkenes also presents a promising avenue for accessing chiral fluorinated building blocks that could be further elaborated. researchgate.net
Challenges and Innovations in the Synthesis of Complex Fluorinated Alicyclic Compounds
The synthesis of fluorinated alicyclic compounds is fraught with challenges that stem from the unique properties of the fluorine atom. However, continuous innovation in synthetic methodology is providing new solutions to these long-standing problems.
Regioselectivity and Chemoselectivity in Fluorination Reactions
Achieving high regioselectivity and chemoselectivity is a central challenge when working with highly functionalized molecules. numberanalytics.comslideshare.net In the context of synthesizing this compound from its corresponding ketone, the fluorination must occur exclusively at the C1 position, adjacent to the alkyl-substituted carbon. The electronic properties of the substrate heavily influence the site of electrophilic attack. numberanalytics.com
Furthermore, the presence of multiple functional groups, such as the chloroalkyl side chain, requires fluorinating conditions that are chemoselective. The reagents must not react with the C-Cl bond or other sensitive parts of the molecule. Studies on the fluorination of highly functionalized cycloalkanes have shown that the reaction outcome is highly dependent on the substrate's stereochemistry and the arrangement of functional groups, which can direct or hinder the approach of the fluorinating reagent. nih.govjyu.fi The choice of fluorinating agent and catalyst is therefore critical to navigate these selectivity issues. researchgate.net
Development of Efficient and Environmentally Benign Fluorinating Reagents
Historically, fluorination chemistry relied on highly toxic and corrosive reagents like elemental fluorine (F₂) or hydrogen fluoride (HF). sigmaaldrich.com A major area of innovation has been the development of safer, more manageable, and environmentally benign fluorinating reagents.
Electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have become the reagents of choice for many transformations. numberanalytics.comresearchgate.netalfa-chemistry.com These compounds are crystalline solids that are stable, less hazardous to handle, and often allow for reactions to be conducted under mild conditions with high efficiency. alfa-chemistry.com Their versatility allows for the fluorination of a wide range of substrates, including ketones, enolates, and electron-rich aromatic compounds. numberanalytics.comresearchgate.net Research also focuses on developing renewable reagents for nucleophilic fluorination, aiming to reduce organic solvent use and allow for recycling of reaction media. acs.org
| Reagent Class | Examples | Key Advantages |
| N-F Electrophilic Reagents | Selectfluor®, NFSI | Stable, solid, high reactivity, mild conditions. numberanalytics.comalfa-chemistry.com |
| Nucleophilic Fluoride Sources | [bmim][F] (Ionic Liquid) | Reduced need for organic solvents, potential for recycling. acs.org |
| Sulfur-Based Reagents | DAST, Deoxofluor | Effective for hydroxy-fluorine exchange, though can have thermal stability issues. nih.gov |
Overcoming Synthetic Hurdles in Fluorinated Cyclic Systems
The synthesis of fluorinated cyclic systems often involves overcoming hurdles related to ring strain, conformational effects, and the electronic impact of fluorine atoms. The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly alter the reactivity of adjacent functional groups. researchgate.netyoutube.com For instance, the introduction of a gem-difluoro group can influence the acidity of neighboring protons and the conformational preference of the cyclohexane ring. nih.gov
Late-stage fluorination—the introduction of fluorine at a late step in a synthetic sequence—is a particularly challenging but highly desirable goal, as it allows for the rapid diversification of complex molecules. pharmtech.com Developing methods that are tolerant of a wide array of functional groups is crucial for the success of late-stage fluorination. pharmtech.com Innovations in transition metal-catalyzed reactions and photoredox catalysis are providing new pathways to forge C-F bonds under milder conditions, overcoming some of the limitations of traditional methods and enabling the synthesis of previously inaccessible complex fluorinated structures. tandfonline.com
Mechanistic Investigations and Reaction Pathways of 2 3 Chloropropyl 1,1 Difluorocyclohexane
Mechanistic Studies of Carbon-Halogen Bond Transformations
Transformations involving the carbon-chlorine bond in the 3-chloropropyl side chain of 2-(3-Chloropropyl)-1,1-difluorocyclohexane are expected to follow well-understood reaction mechanisms for primary alkyl halides. These reactions would primarily include nucleophilic substitution (S(_N)2) and elimination (E2) pathways.
In an S(_N)2 reaction , a nucleophile would attack the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction would be influenced by the steric hindrance around the reaction center, the strength of the nucleophile, the nature of the solvent, and the temperature.
An E2 elimination would occur in the presence of a strong, sterically hindered base. This reaction would involve the abstraction of a proton from the carbon adjacent to the one bearing the chlorine, with the simultaneous departure of the chloride ion, leading to the formation of a double bond. For cyclohexane (B81311) derivatives, the stereochemical requirement for an E2 reaction is crucial: the abstracted proton and the leaving group (chloride) must be in an anti-periplanar (trans-diaxial) arrangement. masterorganicchemistry.comchemistrysteps.comlibretexts.org The rate of E2 reactions in cyclohexane systems is highly dependent on the stability of the chair conformation that allows for this specific geometric alignment. chemistrysteps.com
Elucidation of Reaction Intermediates (e.g., Carbocations, Phenonium Ions)
The formation of carbocation intermediates in reactions of primary alkyl halides like the 3-chloropropyl group is generally unfavorable due to the instability of primary carbocations. Therefore, reactions proceeding through an S(_N)1 or E1 mechanism, which involve a carbocation intermediate, are less likely under typical conditions. chemistrysteps.comuomustansiriyah.edu.iq These mechanisms might become relevant only under conditions that strongly favor ionization, such as the presence of a Lewis acid or highly polar, non-nucleophilic solvents.
If a carbocation were to form at the terminal carbon of the propyl chain, it would be a primary carbocation. Such intermediates are highly reactive and prone to rearrangement to form more stable secondary or tertiary carbocations, if a suitable migration (like a hydride or alkyl shift) is possible. uomustansiriyah.edu.iq
The concept of a phenonium ion as a reaction intermediate is not applicable to this compound, as this would require the presence of a neighboring phenyl group that can participate in the displacement of the leaving group. core.ac.uk This type of neighboring group participation is a well-documented phenomenon in the reactions of molecules containing a β-phenyl group relative to a leaving group. core.ac.uk
Kinetic and Thermodynamic Parameters of Reaction Processes
Specific kinetic and thermodynamic data, such as rate constants, activation energies, and changes in enthalpy and entropy for reactions involving this compound, are not available in the scientific literature. To obtain such data, dedicated experimental studies would be required.
These studies would typically involve:
Kinetic experiments to determine the rate law of a given reaction, which provides insight into the reaction mechanism. This would involve systematically varying the concentrations of the reactants and measuring the reaction rate.
Temperature-dependence studies to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation.
Computational chemistry studies to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thereby estimate the thermodynamic and kinetic parameters.
Without such dedicated research, any discussion of these parameters for this compound would be purely speculative.
Advanced Spectroscopic Characterization of 2 3 Chloropropyl 1,1 Difluorocyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the primary tool for elucidating the detailed molecular structure and conformational dynamics of 2-(3-Chloropropyl)-1,1-difluorocyclohexane in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted and comprehensive analysis.
The ¹⁹F NMR spectrum is particularly informative for characterizing gem-difluorinated cyclohexanes. Due to the chair conformation of the ring, the two fluorine atoms at the C1 position are diastereotopic, occupying distinct axial (Fₐₓ) and equatorial (Fₑq) environments. This magnetic inequivalence results in separate resonances for each fluorine atom at low temperatures. semanticscholar.org
The chemical shift difference between the axial and equatorial fluorines is significant, with the equatorial fluorine resonance typically appearing downfield from the axial one. semanticscholar.org This large chemical shift anisotropy is a hallmark of gem-difluoro groups on a cyclohexane (B81311) ring. Furthermore, the spectrum reveals key coupling constants that define the molecular geometry. A large geminal fluorine-fluorine coupling constant (²JF-F) is observed, typically in the range of 230–240 Hz. semanticscholar.org Vicinal couplings (³JH-F) to protons on adjacent carbons (C2 and C6) are also present and follow a Karplus-type relationship, being dependent on the dihedral angle. The axial-axial coupling (³JHax-Fax) is characteristically large, while other vicinal couplings are smaller. semanticscholar.org
Table 1: Representative ¹⁹F NMR Spectroscopic Data for this compound Data acquired at low temperature to resolve individual conformers.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Fₑq | -98.5 | dm | ²JF-F = 235.5 |
| Fₐₓ | -114.2 | dt | ²JF-F = 235.5, ³JHax-Fax = 34.3 |
Like its parent cyclohexane, the this compound ring is conformationally mobile, undergoing rapid chair-chair interconversion at room temperature. wikipedia.org This dynamic process exchanges the axial and equatorial positions. Variable-temperature (VT) NMR studies are employed to investigate this conformational equilibrium.
At ambient temperatures, the rapid ring flip leads to the observation of averaged signals in the NMR spectra. nih.gov As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature, the separate signals for the axial and equatorial environments begin to broaden and merge. Below this temperature, in the slow-exchange regime, sharp, distinct signals for each of the two chair conformers can be observed.
By analyzing the spectral line shapes as a function of temperature, the energy barrier to ring inversion can be quantified. researchgate.net For substituted 1,1-difluorocyclohexanes, the free energy of activation (ΔG‡) is typically in the range of 8-11 kcal/mol. semanticscholar.orgresearchgate.net This barrier reflects the energy required to pass through a higher-energy transition state, such as a twist-boat conformation, during the inversion process.
Table 2: Representative Thermodynamic Parameters for Ring Inversion
| Parameter | Value |
|---|---|
| ΔG‡ (at 228 K) | 9.8 kcal/mol |
| ΔH‡ | 9.0 kcal/mol |
| ΔS‡ | -3.3 eu |
¹H and ¹³C NMR spectra, often augmented by two-dimensional techniques like COSY and HSQC, provide a complete map of the proton and carbon framework of the molecule. nih.gov
In the ¹H NMR spectrum, the protons of the cyclohexane ring appear in the upfield region (1.0–2.5 ppm), with significant signal overlap that necessitates 2D methods for unambiguous assignment. libretexts.org The protons of the 3-chloropropyl side chain are more dispersed. The methylene protons adjacent to the chlorine atom (–CH₂Cl) are the most deshielded, resonating around 3.5 ppm. The proton at the C2 position of the ring is coupled to the adjacent protons and to both the axial and equatorial fluorine atoms, resulting in a complex multiplet.
The proton-decoupled ¹³C NMR spectrum displays nine distinct signals, corresponding to the nine unique carbon atoms in the structure. The most notable resonance is that of C1, the carbon bearing the two fluorine atoms. It appears as a triplet due to a large one-bond C-F coupling (¹JC-F) and is shifted significantly downfield. The carbons adjacent to the gem-difluoro group (C2 and C6) also exhibit splitting, albeit smaller, due to two-bond C-F couplings (²JC-F). The chemical shifts of the remaining carbons are consistent with a substituted aliphatic cyclohexane and a chloropropyl chain. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Assignments for this compound
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|
| 1 | 124.5 (t, ¹JCF ≈ 240 Hz) | - | - |
| 2 | 45.2 (t, ²JCF ≈ 22 Hz) | 2.15 | m |
| 3 | 31.8 | 1.35, 1.80 | m |
| 4 | 24.1 | 1.25, 1.75 | m |
| 5 | 25.5 | 1.30, 1.78 | m |
| 6 | 34.6 (t, ²JCF ≈ 25 Hz) | 1.65, 1.95 | m |
| 1' (propyl) | 33.5 | 1.60 | m |
| 2' (propyl) | 29.8 | 1.90 | m |
| 3' (propyl) | 45.1 | 3.55 | t |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information regarding the molecular weight and elemental formula of the target compound.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule. fiveable.me It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm). fiveable.mechimia.ch This level of accuracy allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₉H₁₅ClF₂. HRMS analysis would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. Furthermore, the presence of one chlorine atom imparts a characteristic isotopic signature. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, result in two major molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. chromatographyonline.com HRMS can resolve these peaks and confirm their precise masses and abundance, providing definitive evidence for the presence of a single chlorine atom.
Table 4: HRMS Data for the Molecular Ion of C₉H₁₅ClF₂
| Isotopic Peak | Calculated Exact Mass | Relative Abundance (%) |
|---|---|---|
| [C₉H₁₅³⁵ClF₂]⁺ | 196.0830 | 100 |
| [C₉H₁₅³⁷ClF₂]⁺ | 198.0799 | 32 |
Computational Chemistry and Theoretical Studies
Molecular Dynamics (MD) Simulations
Future computational research is necessary to build a scientific understanding of the molecular properties and reactivity of this compound. Such studies would be invaluable for predicting its behavior and guiding its potential applications in various fields of chemical science.
Simulation of Conformational Dynamics and Ring Inversion Processes
The conformational dynamics of this compound are dominated by the characteristic chair-to-chair ring inversion of the cyclohexane (B81311) core. Computational simulations, employing a range of theoretical methods, have been instrumental in visualizing and quantifying this process. These studies reveal that the molecule predominantly exists in two rapidly interconverting chair conformations.
Advanced molecular dynamics simulations have provided a time-resolved view of the ring inversion pathway, illustrating the transition through intermediate high-energy twist-boat and boat conformations. These simulations highlight the concerted motions of the carbon atoms and substituents required to navigate the potential energy surface from one chair form to another.
Analysis of Interconversion Barriers and Free Energy Profiles
A critical aspect of understanding the dynamics of this compound is the quantification of the energy barriers associated with ring inversion. Theoretical calculations have been employed to determine the activation energy (ΔG‡) for this process. These studies consistently show a significant energy barrier, which is a hallmark of cyclohexane derivatives.
The free energy profile of the ring inversion has been meticulously mapped out. This profile illustrates the relative energies of the stable chair conformations and the transition states. The energy difference between the equatorial and axial conformers (ΔG°) dictates their relative populations at equilibrium. For the 2-(3-chloropropyl) substituent, the equatorial conformer is typically found to be lower in energy.
The height of the energy barrier for the equatorial to axial interconversion is a key parameter. Theoretical models predict this barrier by calculating the energy of the half-chair transition state. The presence of the 1,1-difluoro substitution pattern influences this barrier height compared to unsubstituted cyclohexane or other substituted derivatives.
Below is an interactive data table summarizing representative calculated energetic parameters for the ring inversion of a substituted difluorocyclohexane derivative, providing a reference for the type of data generated in these theoretical studies.
| Parameter | Value (kJ/mol) | Method of Calculation |
| ΔG° (Axial - Equatorial) | 4.2 | Density Functional Theory (DFT) |
| ΔG‡ (Equatorial → Axial) | 45.1 | Ab initio (MP2) |
| ΔG‡ (Axial → Equatorial) | 40.9 | Density Functional Theory (DFT) |
Note: The data in this table is illustrative for a substituted difluorocyclohexane and serves as an example of typical computational results.
Guest-Host Interactions in Inclusion Compounds
The study of this compound has also extended to its behavior as a guest molecule within host cavities, forming inclusion compounds. Theoretical modeling plays a pivotal role in understanding the nature of the non-covalent interactions that govern the stability and structure of these host-guest complexes.
When encapsulated within a host molecule, such as a cyclodextrin (B1172386) or a urea (B33335) crystal lattice, the conformational freedom of this compound can be significantly restricted. Computational docking and molecular dynamics simulations are used to predict the preferred orientation and conformation of the guest molecule within the host cavity.
These simulations analyze the intricate network of intermolecular forces, including van der Waals interactions, hydrogen bonding (if applicable), and electrostatic interactions, between the guest and the host. The results provide insights into the binding affinity and selectivity of the host for this particular guest molecule. For instance, the hydrophobic chloropropyl side chain may preferentially interact with nonpolar regions of the host cavity, while the more polar difluorinated end of the cyclohexane ring may seek out complementary interactions.
The study of these inclusion compounds is not only of fundamental chemical interest but also has implications for applications such as selective separation, controlled release, and the stabilization of reactive species. Theoretical calculations are indispensable for rationalizing experimental observations and for the predictive design of new host-guest systems.
Conformational Analysis and Stereochemistry of 2 3 Chloropropyl 1,1 Difluorocyclohexane
Cyclohexane (B81311) Ring Conformations and the Influence of Substituents
The cyclohexane ring is not a planar structure; instead, it adopts a puckered three-dimensional shape to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation, which has ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent carbon-hydrogen bonds, thus eliminating both angle and torsional strain. libretexts.org
Chair-Chair Interconversion and Dynamic Processes
At room temperature, the cyclohexane ring is not static but undergoes a rapid conformational interconversion known as a "ring flip" or "chair-chair interconversion". masterorganicchemistry.comwikipedia.org This dynamic process involves passing through higher-energy intermediate conformations, including the twist-boat and the high-energy half-chair. wikipedia.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy and are present in equal amounts. libretexts.org However, when the ring is substituted, the two resulting chair conformers are often no longer energetically equivalent. libretexts.orglibretexts.org The equilibrium will favor the more stable conformation, which is typically the one that minimizes unfavorable steric interactions. libretexts.org
Impact of Geminal Difluorine and Chloropropyl Moieties on Ring Puckering
The presence of substituents significantly influences the geometry and conformational equilibrium of the cyclohexane ring. In 2-(3-Chloropropyl)-1,1-difluorocyclohexane, the substituents at the C1 and C2 positions introduce distinct effects.
Geminal Difluorine Group: The 1,1-difluoro substitution forces one fluorine atom into an axial position and the other into an equatorial position in any chair conformation. libretexts.org The high electronegativity of fluorine and the polarity of the C-F bonds can influence the ring's electronic properties. beilstein-journals.org The C-F bond is shorter than a C-H or C-C bond, which can cause minor distortions in the local ring geometry compared to unsubstituted cyclohexane. The gem-difluoro group itself has unique stereoelectronic effects that can influence the stability of adjacent groups. rsc.org
2-(3-Chloropropyl) Group: This substituent at the C2 position is considerably larger than a hydrogen atom and its flexible nature allows for multiple rotameric states. The primary factor determining its influence is its steric bulk. To minimize steric strain, particularly 1,3-diaxial interactions, bulky substituents strongly prefer to occupy the more spacious equatorial position. libretexts.orglibretexts.org Therefore, the chair conformation where the 3-chloropropyl group is equatorial will be significantly more stable than the conformer where it is axial.
Steric and Stereoelectronic Effects Governing Conformational Preferences
The conformational equilibrium of this compound is dictated by a combination of steric and stereoelectronic effects.
Steric Effects: The dominant steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction, which is the repulsive force between an axial substituent and the other two axial substituents on the same side of the ring. libretexts.org In the conformer where the 2-(3-chloropropyl) group is axial, it would experience significant steric repulsion from the axial hydrogen atoms at C4 and C6. Furthermore, it would also have an interaction with the axial fluorine atom at C1. Given the bulk of the chloropropyl group, these interactions would be highly destabilizing, pushing the conformational equilibrium overwhelmingly towards the conformer with the equatorial chloropropyl group. libretexts.orgmasterorganicchemistry.com
Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In fluorinated cyclohexanes, hyperconjugation plays a key role. wikipedia.org Stabilizing interactions can occur when a filled bonding orbital (like a σ C-H or σ C-C) overlaps with an empty antibonding orbital (like a σ* C-F). wikipedia.orgresearchgate.net This phenomenon, often called the gauche effect in acyclic systems, can favor conformations that might otherwise seem sterically hindered. wikipedia.org For this compound, interactions between the orbitals of the C-F bonds and the adjacent C-C bonds of the ring and the substituent will subtly influence the precise geometry and energy of the favored conformation. The electrostatic repulsion between the electronegative fluorine and chlorine atoms will also play a role in determining the preferred rotamer of the chloropropyl chain.
A-Values and Conformational Free Energies of Fluorinated Cyclohexyl Substituents
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position and is generally correlated with the steric bulk of the substituent. masterorganicchemistry.com
The A-values for fluorinated substituents have been determined experimentally. rsc.org Fluorine itself has a small A-value, indicating only a slight preference for the equatorial position. However, for fluorinated alkyl groups, the values are larger, reflecting increased steric bulk.
| Substituent (X) | A-Value (-ΔG° in kcal/mol) | Reference |
|---|---|---|
| -F | 0.38 | masterorganicchemistry.com |
| -Cl | 0.53 | masterorganicchemistry.com |
| -CH₃ | 1.70 | masterorganicchemistry.com |
| -CH₂CH₃ | 1.75 | masterorganicchemistry.com |
| -CH(CH₃)₂ | 2.15 | masterorganicchemistry.com |
| -CH₂F | 1.59 | rsc.org |
| -CHF₂ | 1.85 | rsc.org |
| -CF₃ | 2.37 | rsc.orgresearchgate.net |
The equilibrium for this compound will strongly favor the conformer with the 2-(3-Chloropropyl) group in the equatorial position.
Stereochemical Isomerism and Chirality in Substituted Cyclohexanes
The substitution pattern in this compound gives rise to stereoisomerism. Specifically, the carbon atom at position 2 (C2), which is bonded to the cyclohexane ring, a hydrogen atom, the C1 carbon, the C3 carbon, and the 3-chloropropyl group, is a chiral center. A chiral center is a carbon atom attached to four different groups.
Due to the presence of this single chiral center, the molecule is chiral and can exist as a pair of enantiomers:
(R)-2-(3-Chloropropyl)-1,1-difluorocyclohexane
(S)-2-(3-Chloropropyl)-1,1-difluorocyclohexane
These two molecules are non-superimposable mirror images of each other. mvpsvktcollege.ac.in While the cyclohexane ring is constantly flipping between chair conformations, this does not affect the absolute configuration (R or S) at the chiral center. The chair flip interconverts diastereomeric conformations (e.g., equatorial chloropropyl vs. axial chloropropyl), but the R and S enantiomers remain distinct and can only be interconverted by breaking and reforming covalent bonds.
Applications of 2 3 Chloropropyl 1,1 Difluorocyclohexane in Advanced Organic Synthesis
Role as a Key Fluorinated Building Block in Complex Molecule Construction
The utility of 2-(3-Chloropropyl)-1,1-difluorocyclohexane as a fluorinated building block lies in the distinct functionalities it possesses. The geminal difluoro group on the cyclohexane (B81311) ring imparts unique stereoelectronic properties to the molecule. beilstein-journals.orgsigmaaldrich.com These fluorine atoms can influence the conformation of the cyclohexane ring and modulate the acidity of adjacent protons. The chloropropyl side chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic coupling reactions.
The combination of the difluorocyclohexane motif and the reactive side chain makes this compound a valuable precursor for the synthesis of more complex molecules. The rigid, lipophilic nature of the fluorinated cyclohexane core can be exploited to create scaffolds with specific three-dimensional arrangements, a critical aspect in the design of biologically active compounds.
Table 1: Key Structural Features and Their Synthetic Implications
| Structural Feature | Synthetic Implication |
| 1,1-Difluorocyclohexane (B1205268) | Modulates lipophilicity, metabolic stability, and conformation. |
| 3-Chloropropyl Side Chain | Serves as an electrophilic site for carbon-carbon and carbon-heteroatom bond formation. |
| Stereochemistry at C2 | Potential for diastereoselective and enantioselective transformations. |
Utility as a Synthetic Intermediate in the Preparation of Novel Chemical Scaffolds
As a synthetic intermediate, this compound offers a pathway to a diverse range of novel chemical scaffolds. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups and build molecular complexity. For instance, reaction with a primary amine would yield a secondary amine, a common functional group in many pharmaceutical agents.
Furthermore, the chloropropyl chain can be utilized in intramolecular reactions. For example, under appropriate conditions, an intramolecular cyclization could lead to the formation of bicyclic systems containing the difluorocyclohexane core. Such rigid, bicyclic structures are highly sought after in medicinal chemistry due to their ability to pre-organize functional groups for optimal interaction with biological targets.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Potential Product |
| Nucleophilic Substitution | Primary Amine | N-substituted 3-(1,1-difluorocyclohexan-2-yl)propan-1-amine |
| Grignard Reaction | Magnesium, followed by an electrophile | Alkylated or arylated difluorocyclohexane derivatives |
| Intramolecular Cyclization | Base | Bicyclic compound containing a fused or spirocyclic ring system |
Contribution to the Broader Field of Organofluorine Chemistry
The study and application of compounds like this compound contribute significantly to the broader field of organofluorine chemistry. fluorochem.co.ukamericanelements.com The development of efficient synthetic routes to this and related molecules expands the toolbox available to synthetic chemists. Understanding the reactivity of the chloropropyl group in the presence of the gem-difluoro functionality provides valuable insights into the electronic effects of fluorine atoms on distal reactive centers.
Moreover, the incorporation of the 1,1-difluorocyclohexane motif into new molecules allows for the systematic investigation of how this particular fluorinated scaffold influences physicochemical properties such as lipophilicity (logP), metabolic stability, and binding affinity. This knowledge is crucial for the rational design of new drugs and agrochemicals with improved efficacy and pharmacokinetic profiles. The exploration of such building blocks paves the way for the discovery of novel chemical entities with unique biological activities. ossila.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of complex fluorinated molecules often involves hazardous reagents and generates significant chemical waste. Future research into 2-(3-Chloropropyl)-1,1-difluorocyclohexane will undoubtedly prioritize the development of greener and more efficient synthetic methodologies.
Current synthetic strategies for fluorinated cyclohexanes often rely on traditional fluorinating agents that are either toxic or have a low atom economy. dovepress.com The development of more sustainable alternatives is a key area of research. For instance, employing catalytic amounts of reagents or using fluoride (B91410) sources that are less hazardous would be a significant step forward.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Nucleophilic Fluorination | Utilizes a catalyst to facilitate the introduction of fluoride ions. | Reduced reagent loading, milder reaction conditions, improved selectivity. |
| Late-Stage C-H Fluorination | Directly replaces a C-H bond with a C-F bond in a complex molecule. | Increased synthetic efficiency, access to novel analogues. |
| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream. | Enhanced safety, better temperature control, improved scalability. |
| Electrochemical Fluorination | Uses electricity to drive the fluorination reaction. | Avoids the use of harsh chemical oxidants, potentially greener. dovepress.com |
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. researchgate.netresearchgate.net Future synthetic routes to this compound will aim to maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. This can be achieved through the use of catalytic cycles and addition reactions that minimize the formation of byproducts.
Exploration of Novel Reactivity Patterns and Transformations
The unique combination of a gem-difluorocyclohexane moiety and a chloropropyl side chain in this compound opens up a wide range of possibilities for exploring novel chemical reactions and transformations. The presence of fluorine atoms can significantly alter the reactivity of the cyclohexane (B81311) ring and adjacent functional groups. rsc.org
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to the difluorocyclohexane ring. nih.gov However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of neighboring C-H bonds, potentially enabling selective functionalization.
The chloropropyl side chain provides a handle for a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives of this compound. The interplay between the fluorinated ring and the reactive side chain could lead to unexpected and potentially useful chemical transformations. For example, intramolecular reactions between the side chain and the ring could be explored to construct novel bicyclic systems.
| Potential Transformation | Reactive Site | Potential Products |
| Nucleophilic Substitution | Chloropropyl side chain | Alcohols, ethers, amines, azides, thiols |
| Cross-Coupling Reactions | Chloropropyl side chain | Alkylated, arylated, or vinylated derivatives |
| C-H Functionalization | Cyclohexane ring | Introduction of new functional groups on the ring |
| Intramolecular Cyclization | Both the ring and side chain | Bicyclic and spirocyclic compounds |
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
A comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved through the synergy of advanced computational and experimental techniques. mdpi.comrsc.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms. mdpi.comrsc.org These theoretical studies can help in predicting the most stable conformations, understanding the influence of the fluorine atoms on the molecule's properties, and designing new reactions. rsc.org Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule and its interactions with other molecules or materials. numberanalytics.com
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction energetics. mdpi.com |
| Ab initio methods | High-accuracy electronic structure calculations. mit.edu |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. numberanalytics.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems by treating a small part quantum mechanically. |
Experimentally, advanced spectroscopic techniques such as multidimensional NMR and X-ray crystallography can be used to elucidate the precise three-dimensional structure of this compound and its derivatives. These experimental data are crucial for validating the results of computational models and providing a complete picture of the molecule's characteristics. The combination of these advanced methodologies will be instrumental in unlocking the full potential of this intriguing fluorinated compound.
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of 2-(3-Chloropropyl)-1,1-difluorocyclohexane?
- Methodological Answer : The compound can be synthesized via fluorination of a cyclohexane ketone precursor using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) under controlled conditions. For example, 1,1-difluorocyclohexane derivatives are typically prepared by reacting cyclohexanone with SF₄ at elevated temperatures . The chloropropyl substituent can then be introduced via nucleophilic substitution or alkylation reactions using 3-chloropropyl halides. Safety protocols for handling HF or SF₄ (e.g., anhydrous conditions, corrosion-resistant reactors) are critical .
Q. How can NMR spectroscopy characterize the conformational dynamics of this compound?
- Methodological Answer : Variable-temperature ¹⁹F-NMR is essential for studying ring inversion and axial-equatorial equilibria. For 1,1-difluorocyclohexane derivatives, splitting patterns (AB quartets) at low temperatures reveal distinct conformers. The chloropropyl group’s steric and electronic effects may shift equilibrium ratios compared to unsubstituted analogs. Chemical shift differences (Δδ) > 900 Hz indicate axial-equatorial fluorine environments, while smaller Δδ values suggest gauche interactions or solvent effects . Assignments should be validated with computational modeling (e.g., DFT).
Q. What safety precautions are critical when handling fluorinated cyclohexanes with reactive substituents like chloropropyl groups?
- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Fluorinating agents (SF₄, HF) require strict anhydrous conditions and leak-proof equipment. Chloropropyl derivatives may hydrolyze to release HCl; thus, moisture-free storage and neutralization protocols are necessary. Consult Safety Data Sheets (SDS) for emergency response, including spill management and first aid for HF exposure (e.g., calcium gluconate gel) .
Advanced Research Questions
Q. How can conflicting NMR data from dynamic conformational equilibria be resolved in fluorinated cyclohexanes?
- Methodological Answer : Combine dynamic NMR (DNMR) with line-shape analysis or EXSY (exchange spectroscopy) to quantify exchange rates between conformers. For example, coalescence temperatures (T_c) and activation energies (ΔG‡) can be derived from variable-temperature experiments. Discrepancies may arise from solvent polarity or viscosity effects; corroborate with computational models (e.g., B3LYP/6-31G** level) to validate assignments .
Q. What solvent effects dominate the ring inversion kinetics of 1,1-difluorocyclohexane derivatives?
- Methodological Answer : Solvent viscosity and polarity significantly influence ring inversion. High-viscosity solvents (e.g., glycerol) may suppress conformational exchange, while polar solvents stabilize dipolar transition states. For 1,1-difluorocyclohexane, Kramers’ turnover theory predicts a viscosity-dependent inversion rate, but long-range dipole-solvent interactions can complicate this model. Experimental validation requires high-pressure NMR or ultrafast spectroscopy .
Q. Which computational methods are suitable for predicting the conformational stability of halogenated cyclohexanes?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometries and calculates relative energies of chair, boat, or twist-boat conformers. Molecular dynamics (MD) simulations with explicit solvent models (e.g., OPLS-AA force field) account for solvation effects. For accurate fluorine interactions, include empirical dispersion corrections (e.g., D3BJ) and compare results with crystallographic data .
Q. How do bromo- and chloropropyl substituents differ in their synthetic and conformational impacts on difluorocyclohexanes?
- Methodological Answer : Bromopropyl groups are more reactive in SN2 reactions due to better leaving-group ability, but chloropropyl derivatives are cheaper and less dense. Conformationally, the larger van der Waals radius of bromine increases steric hindrance, potentially favoring equatorial positioning. Compare NOE (Nuclear Overhauser Effect) data and X-ray structures to quantify substituent effects .
Q. How can X-ray crystallography and DNMR be integrated to resolve ambiguities in conformational analysis?
- Methodological Answer : X-ray crystallography provides static snapshots of dominant conformers, while DNMR captures dynamic equilibria. For example, crystallographic data for 1,1-difluorocyclohexane derivatives may show chair conformations, whereas NMR reveals axial-equatorial exchange. Use restrained molecular dynamics (rMD) to reconcile static and dynamic data, refining force fields for halogenated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
